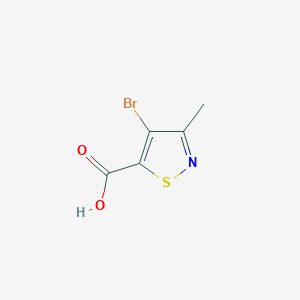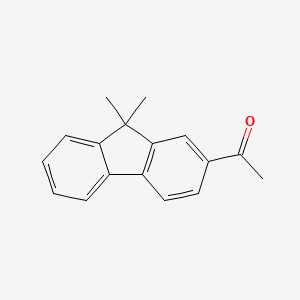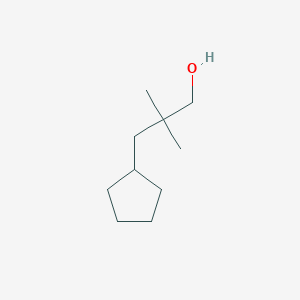
3-Cyclopentyl-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-2,2-dimethylpropan-1-ol (3-CPDM) is an organic compound belonging to the class of cyclic ethers. It is a colorless liquid with an aromatic, ether-like odor. It is a highly useful compound as it is used in the synthesis of various other compounds. It is also used in many scientific research applications, such as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Fragrance Material Review
The study by J. Scognamiglio, C. Letizia, and A. Api (2013) focused on a related compound, 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, utilized as a fragrance ingredient. This review provides insights into the toxicologic and dermatologic assessments essential for ensuring the safe use of such compounds in fragrances Scognamiglio, Letizia, & Api, 2013.
Organocatalyst Development
Cui Yan-fang (2008) developed a new chiral organocatalyst, demonstrating its effectiveness in catalyzing asymmetric Michael additions. This research highlights the potential of using similar compounds in catalyzing significant chemical reactions Cui Yan-fang, 2008.
Drug Discovery Applications
W. Shi et al. (2018) explored the synthesis of CMe2CF3-containing heteroarenes, indicating the potential utility of similar compounds in drug discovery processes. Their method involves a tandem 1,1-dimethyltrifluoroethylation and cyclization, underscoring the importance of these compounds in synthesizing novel pharmaceuticals Shi et al., 2018.
Antiproliferative Assay
Samir M. El-Rayes et al. (2019) conducted an antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates, suggesting the therapeutic potential of structurally similar compounds as HDAC inhibitors in cancer treatment El-Rayes et al., 2019.
Fluorescent Sensors for Carbohydrates
Shilong Zheng et al. (2006) developed a reliable procedure for synthesizing ethynylarylboronates, which can be used in constructing fluorescent sensors for carbohydrates. This research underscores the versatility of similar compounds in developing tools for biochemical analysis Zheng et al., 2006.
Propiedades
IUPAC Name |
3-cyclopentyl-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,8-11)7-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZZHJQEPCQWQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


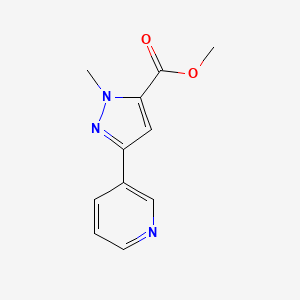
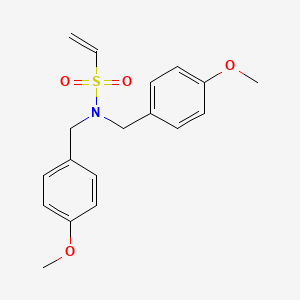
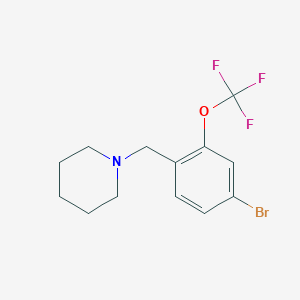
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)
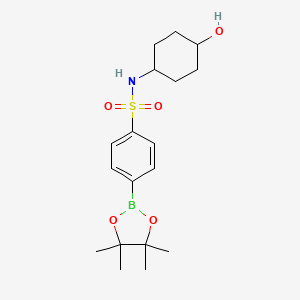
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
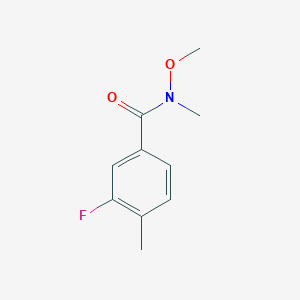
![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
